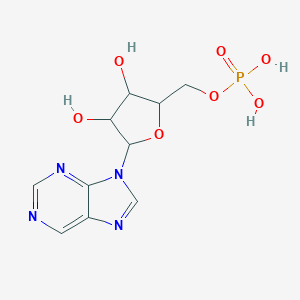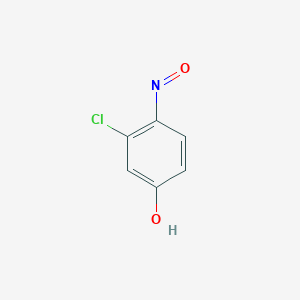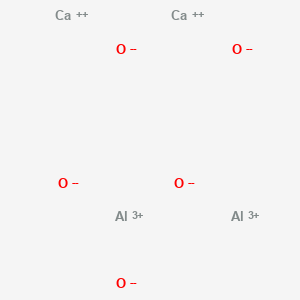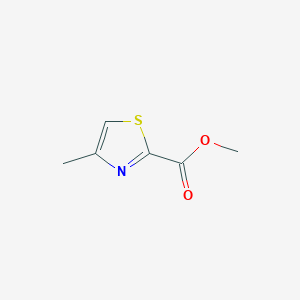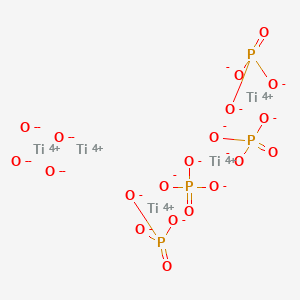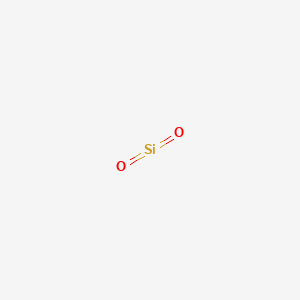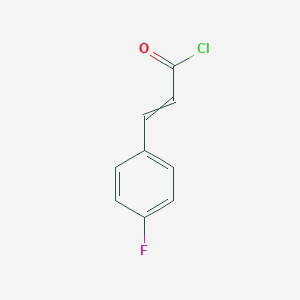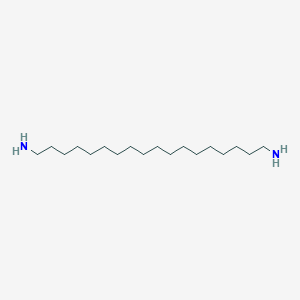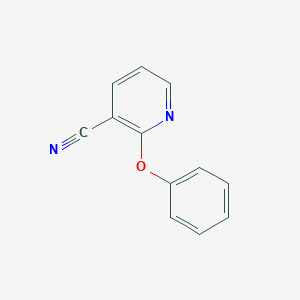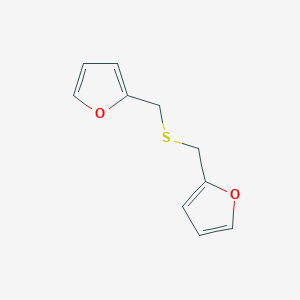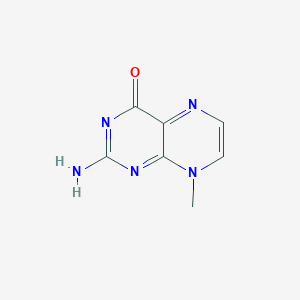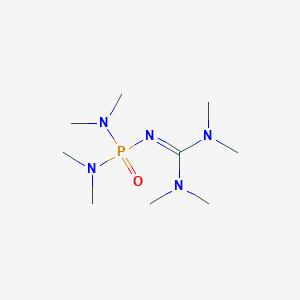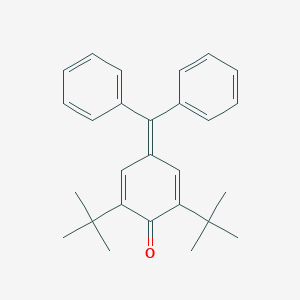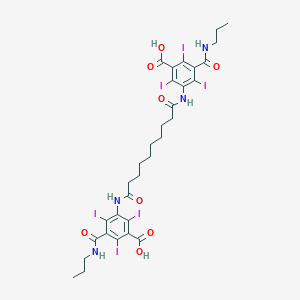
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medical imaging, particularly in computed tomography (CT) scans. The purpose of
Mecanismo De Acción
The mechanism of action of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is based on its ability to absorb X-rays. When this compound is injected into the body, it accumulates in the target tissue, which allows for improved visualization of the tissue during imaging. The high iodine content of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is responsible for its strong X-ray absorption properties.
Efectos Bioquímicos Y Fisiológicos
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) has minimal biochemical and physiological effects on the body. This compound is rapidly excreted from the body through the kidneys, which reduces the risk of toxicity. However, in rare cases, some individuals may experience allergic reactions to the contrast agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) as a contrast agent in lab experiments has several advantages. It allows for improved visualization of tissues and organs, which can aid in the diagnosis of diseases and the development of new treatments. Additionally, this compound has a low toxicity profile and is rapidly excreted from the body.
However, there are also some limitations associated with the use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in lab experiments. The cost of the compound is relatively high, which can limit its use in certain research settings. Additionally, the use of contrast agents can interfere with the accuracy of some lab tests, which may lead to false positives or false negatives.
Direcciones Futuras
There are several future directions for the use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in scientific research. One potential area of research is the development of new contrast agents that have improved properties such as increased water solubility and reduced toxicity. Additionally, there is a need to explore the use of contrast agents in new imaging techniques such as optical imaging and photoacoustic imaging. Finally, there is a need to continue to explore the potential medical applications of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in the diagnosis and treatment of diseases.
Conclusion:
In conclusion, isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is a unique compound that has significant potential in scientific research. Its use as a contrast agent in medical imaging has revolutionized the field of radiology and has improved the accuracy of disease diagnosis. While there are some limitations associated with its use, the advantages of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) outweigh its limitations. With continued research, this compound has the potential to revolutionize the field of medical imaging and improve patient outcomes.
Métodos De Síntesis
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is synthesized by reacting isophthalic acid with propylamine and then adding iodine to the resulting product. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized over the years to improve the efficiency and reduce the cost of production.
Aplicaciones Científicas De Investigación
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) has a wide range of scientific research applications, particularly in the field of medical imaging. This compound is commonly used as a contrast agent in Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- scans to enhance the visibility of internal organs and tissues. It is also used in other imaging techniques such as magnetic resonance imaging (MRI) and ultrasound. The unique properties of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) make it an ideal contrast agent as it is highly water-soluble and has a high iodine content.
Propiedades
Número CAS |
10395-30-9 |
|---|---|
Nombre del producto |
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- |
Fórmula molecular |
C32H36I6N4O8 |
Peso molecular |
1366.1 g/mol |
Nombre IUPAC |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(propylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(propylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C32H36I6N4O8/c1-3-13-39-29(45)17-21(33)19(31(47)48)25(37)27(23(17)35)41-15(43)11-9-7-5-6-8-10-12-16(44)42-28-24(36)18(30(46)40-14-4-2)22(34)20(26(28)38)32(49)50/h3-14H2,1-2H3,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50) |
Clave InChI |
VJOYVQFWJFNMRW-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
SMILES canónico |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Otros números CAS |
10395-30-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



